3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester
Description
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring two ester functionalities: a tert-butyl carbamate group at the 1-position and a carboxymethoxy (OCH₂CO₂H) substituent at the 3-position. This dual ester structure confers unique physicochemical properties, including polarity and hydrolytic sensitivity, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYNLCAWXUCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655151 | |
| Record name | {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231622-09-6 | |
| Record name | {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ester Hydrolysis and Coupling (Patent EP 1 289 993 B1)
A key method involves starting from a tricyclic ester intermediate, where the ester group (often tert-butyl) is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding acid. The acid is then coupled with an amino alcohol or amino ketone to form the desired intermediate, which upon oxidation and further treatment yields the target compound.
- Hydrolysis of tert-butyl ester using trifluoroacetic acid.
- Coupling of resulting acid with amino alcohol or amino ketone.
- Oxidation of hydroxyl groups if necessary.
- Final hydrolysis or deprotection to yield the carboxylic acid functionality.
This method allows for flexibility depending on the nature of substituents (R1, R2) and ring systems (benzo, pyrazino, etc.) involved.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Trifluoroacetic acid | Hydrolysis of tert-butyl ester |
| 2 | Amino alcohol or amino ketone | Coupling to form intermediate |
| 3 | Oxidizing agent (e.g., PCC) | Oxidation of hydroxyl to ketone |
| 4 | Hydrolysis or deprotection | Final conversion to carboxylic acid |
Photocatalytic One-Step Synthesis (CN108558792B)
A more recent and environmentally friendly method involves the photocatalytic synthesis of piperidine derivatives bearing tert-butyl ester groups. This method uses:
- 2-Aminopyridine and piperazine-1-tert-butyl formate as starting materials.
- Acridine salt as a visible light photocatalyst.
- An oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide.
- Anhydrous dichloroethane as solvent.
- Blue LED light irradiation under oxygen atmosphere.
This method achieves the synthesis in one step with high yields (up to 95%), significantly reducing byproducts and avoiding hazardous heavy metals and hydrogen gas used in traditional methods. It is noted for:
- Shortened synthesis route.
- Improved yield and purity.
- Environmentally benign conditions.
Example reaction conditions:
| Component | Amount (per 2 mL solvent) | Role |
|---|---|---|
| 2-Aminopyridine | 0.2 mmol (1.0 eq) | Starting amine substrate |
| Piperazine-1-carboxylic acid tert-butyl ester | 0.2 mmol (1.0 eq) | Starting ester substrate |
| Acridine salt | 0.01 mmol (0.1 eq) | Photocatalyst |
| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |
| Anhydrous dichloroethane | 2 mL | Solvent |
Reaction time: 10 hours under blue LED irradiation with oxygen atmosphere.
Supporting Research Findings
Reductive Amination and Functionalization of Piperidine Derivatives
Research on amino acid-derived β-keto esters shows that intramolecular reductive amination can be used to prepare piperidine rings with functionalized substituents including carboxylic acid esters. These methods involve:
- Use of β-keto esters derived from amino acids.
- Reductive amination to form piperidine rings.
- Subsequent functional group manipulations to introduce carboxymethoxy groups.
These reactions are valuable for accessing highly functionalized piperidine derivatives with stereochemical control, which is critical for biological activity.
Protection and Deprotection Strategies
The tert-butyl ester group is commonly introduced to protect the carboxylic acid functionality during multi-step synthesis. It can be introduced via reaction with tert-butyl acetate or tert-butyl chloroformate under acidic or basic conditions. Deprotection typically involves:
- Treatment with trifluoroacetic acid or acidic aqueous conditions.
- Avoidance of harsh conditions to preserve sensitive functional groups.
This strategy is well-documented for preparing piperidine carboxylates and related compounds.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Hydrolysis and Coupling (Patent EP 1 289 993 B1) | Ester hydrolysis, coupling, oxidation, deprotection | Flexibility in substituents; well-established | Multi-step; requires careful oxidation control |
| Photocatalytic One-Step (CN108558792B) | Photocatalytic coupling under blue LED, oxygen atmosphere | One-step; high yield; environmentally friendly | Requires specific photocatalyst and light source |
| Reductive Amination (Literature) | β-Keto ester reductive amination to form piperidine | Stereochemical control; functional group diversity | Longer reaction times; equilibrium issues |
| Protection/Deprotection (General) | Introduction/removal of tert-butyl ester protecting group | Protects acid functionality; mild deprotection | Additional synthetic steps required |
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs are grouped by substituent type (amino, halogen, ether/ester, etc.), with comparisons focused on molecular properties, reactivity, and applications:
Table 1: Key Structural Analogs and Properties
*Estimated based on structural analogs.
Reactivity and Stability
- Hydrolysis Sensitivity : The carboxymethoxy group in the target compound is more prone to hydrolysis (acid/base-mediated) than ethers (e.g., methoxymethyl in ) or aromatic substituents (e.g., chloropyridazine in ). This reactivity enables controlled release of carboxylic acid derivatives, useful in prodrug design .
- Nucleophilic Reactivity: Compared to ketone-containing analogs (), the target compound’s ester groups are less reactive toward nucleophiles but may participate in transesterification or aminolysis .
- Thermal Stability : Halogenated derivatives () exhibit lower thermal stability due to weaker C-I or C-Cl bonds, whereas tert-butyl esters (e.g., ) are generally stable below 100°C .
Biological Activity
3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester (CMTB) is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
CMTB has the molecular formula and a molecular weight of approximately 259.3 g/mol. It features a piperidine ring substituted with both carboxylic acid and methoxy groups, along with a tert-butyl ester group, enhancing its solubility and stability in various solvents.
The biological activity of CMTB is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator, modulating biochemical pathways critical for various physiological processes. For instance, it has been noted for its potential role in enzyme interactions within biochemical assays.
Biological Applications
CMTB has several notable applications in biological research:
- Enzyme Inhibition : It has been explored as an inhibitor for enzymes such as cathepsin K (Cat K), which is significant in bone resorption processes. Inhibiting Cat K can be a therapeutic strategy against conditions like osteoporosis .
- GABAA Receptor Agonists : The compound serves as a precursor in synthesizing GABAA receptor agonists, which are essential in treating neurological disorders.
- Selective TACE Inhibitors : CMTB is also investigated for its potential to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a role in inflammatory responses.
Case Studies and Experimental Data
-
Inhibition of Cathepsin K :
A study synthesized several piperidine derivatives, including those related to CMTB, and evaluated their inhibitory activities against Cat K. The results indicated that compounds derived from CMTB exhibited significant inhibition of Cat K activity, demonstrating potential anti-bone resorption effects. For instance, one derivative showed an IC50 value of 13.52 µM against Cat K, indicating strong inhibitory potential .Compound IC50 (µM) Activity CMTB Derivative 13.52 Strong Inhibitor MIV-711 (Control) 21.73 ± 3.18 Benchmark -
Anti-Bone Resorption Activity :
In vitro studies on RAW264.7 cells treated with CMTB derivatives showed a dose-dependent reduction in CTX-I levels (a marker for bone resorption). Compounds derived from CMTB demonstrated comparable efficacy to established inhibitors like MIV-711 .Treatment Group CTX-I Release (nM) Control (Untreated) 20.46 ± 3.67 CMTB Derivative H-9 20.46 ± 3.67 MIV-711 21.73 ± 3.18
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
